molecular formula C10H12BClO3 B1457376 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid CAS No. 1228181-35-8

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Cat. No. B1457376
M. Wt: 226.46 g/mol
InChI Key: YLVUHBXIJHCZOU-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a chemical compound with the molecular formula C10H12BClO3 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is represented by the InChI code 1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 . The molecular weight of this compound is 226.47 .


Physical And Chemical Properties Analysis

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a solid substance . It has a molecular weight of 226.47 and is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Analysis Method Development

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid has been utilized in developing methods for determining certain chemicals in various substances. For instance, an improved method using capillary gas chromatography with flame ionization detection, involving a phenylboronic acid derivative, was developed for determining 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins (Plantinga, Toorn, & Stegen, 1991).

Synthesis and Catalysis

Phenylboronic acid derivatives, closely related to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, are extensively used in chemical synthesis and catalysis. For example, a study described the use of a chiral amidomonophosphine-rhodium(I) catalyst for asymmetric 1,4-addition of arylboronic acids to cycloalkenones, yielding high enantioselectivity and high yields (Kuriyama & Tomioka, 2001).

Pharmaceutical Research

In pharmaceutical research, boronic acids, including derivatives similar to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, are employed in the synthesis of various compounds. For example, a study on carbohydrate and lipid intermediary metabolism used a derivative of chlorogenic acid for exploring glucose-6-phosphate translocating component T1 inhibition (Herling et al., 1999).

Material Science and Engineering

In the field of material science and engineering, phenylboronic acids play a crucial role in the design and synthesis of supramolecular assemblies. A study reported the assembly of phenylboronic and 4-methoxyphenylboronic acids due to the formation of O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Biological Sciences

In biological sciences, phenylboronic acid derivatives are used in drug delivery systems. For instance, a study explored phenylboronic acid-decorated nanoparticles for enhanced tumor targeting and penetration, demonstrating improved tumor-homing activity and antitumor effect (Wang et al., 2016).

Safety And Hazards

The safety information for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[3-chloro-4-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVUHBXIJHCZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2CC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI de Lucas, JA Vega, A Garcia Molina, ML Linares… - ACS …, 2021 - ACS Publications
Glutamate hyperfunction is implicated in multiple neurological and psychiatric diseases. Activation of the mGlu2 receptor results in reduced glutamate release and decreased excitability …
Number of citations: 1 pubs.acs.org

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